N-Boc-N-methyl-3-chloro-1-propanamine

Overview

Description

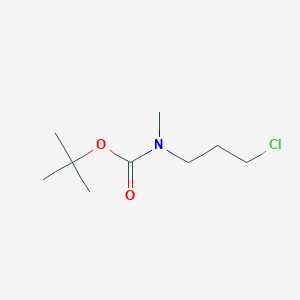

N-Boc-N-methyl-3-chloro-1-propanamine (CAS 114326-14-6) is a tert-butoxycarbonyl (Boc)-protected amine derivative. The Boc group serves as a temporary protective moiety for amines, enhancing stability during synthetic reactions, particularly under basic or nucleophilic conditions. This compound features a chloroalkyl chain at the 3-position, a methyl group on the nitrogen, and the Boc group, making it a versatile intermediate in organic synthesis. It is commonly used in peptide chemistry, pharmaceutical manufacturing, and multi-step organic reactions where selective deprotection is required . The compound is commercially available with 95% purity and is typically stored under dry, cool conditions to prevent Boc group cleavage .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Boc-N-methyl-3-chloro-1-propanamine can be synthesized through a multi-step process. One common method involves the reaction of 3-chloropropylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-Boc-N-methyl-3-chloro-1-propanamine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alcohols.

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.

Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group under mild conditions.

Major Products Formed

Substitution Reactions: The major products depend on the nucleophile used.

Deprotection Reactions: The major product is N-methyl-3-chloro-1-propanamine.

Scientific Research Applications

N-Boc-N-methyl-3-chloro-1-propanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Boc-N-methyl-3-chloro-1-propanamine involves its reactivity towards nucleophiles and acids. The chlorine atom acts as a leaving group in substitution reactions, while the Boc protecting group can be removed under acidic conditions to reveal the free amine. These properties make it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

The structural and functional attributes of N-Boc-N-methyl-3-chloro-1-propanamine are best understood through comparison with analogous chloroalkylamines. Key differences arise from variations in substituents, protective groups, and salt forms, which influence reactivity, stability, and applications.

Structural Comparison

Table 1: Structural and Molecular Properties of Selected Chloroalkylamines

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituents | Key Features |

|---|---|---|---|---|---|

| This compound | 114326-14-6 | C9H18ClNO2* | ~207.7 | Boc, methyl, 3-chloro | Boc protection enhances stability |

| 3-Chloro-N-ethyl-N-methyl-1-propanamine | 343926-41-0 | C6H14ClN | 135.64 | Ethyl, methyl, 3-chloro | Higher lipophilicity |

| 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride | 5407-04-5 | C5H12ClN·HCl | 158.08 | Dimethyl, 3-chloro (HCl salt) | Reactive alkylating agent |

| 3-Chloro-N,N,2-trimethyl-1-propanamine | 23349-86-2 | C6H14ClN | 135.64 | Dimethyl, 2-methyl, 3-chloro | Steric hindrance at 2-position |

| 3-Chloro-N-methylpropan-1-amine hydrochloride | 6276-54-6 | C4H10ClN·HCl | 134.04 | Methyl, 3-chloro (HCl salt) | Simplified structure for rapid alkylation |

*Estimated based on Boc group contribution (C4H9O2) to the base amine (C4H10ClN).

Key Observations :

- Boc Protection : The Boc group in this compound reduces nucleophilicity and prevents undesired side reactions, unlike unprotected amines like 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride .

- Substituent Effects : Ethyl or methyl groups (e.g., 3-Chloro-N-ethyl-N-methyl-1-propanamine) increase lipophilicity, while steric hindrance in 3-Chloro-N,N,2-trimethyl-1-propanamine limits reactivity .

- Salt Forms : Hydrochloride salts (e.g., 5407-04-5) enhance solubility in polar solvents but require careful handling due to higher reactivity .

Key Findings :

- Boc-Protected Compound : Preferred in multi-step syntheses requiring selective deprotection, such as peptide coupling or drug candidate development .

- Hydrochloride Salts : Widely used in alkylation reactions for quaternary ammonium salt synthesis, leveraging their ionic character for improved reaction kinetics .

Physical Properties and Stability

- Solubility: Boc-protected amines (e.g., this compound) exhibit higher solubility in dichloromethane and THF compared to hydrochloride salts, which favor aqueous or methanol solutions .

- Thermal Stability : The Boc group decomposes at ~135°C, while hydrochloride salts (e.g., 5407-04-5) are stable up to 200°C but may release HCl upon heating .

Biological Activity

N-Boc-N-methyl-3-chloro-1-propanamine is a synthetic organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, structure-activity relationships, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to shield amines during synthetic processes. The presence of the chlorine atom at the 3-position of the propanamine backbone enhances its reactivity and potential for further chemical modifications. The molecular formula is CHClNO, and it is typically presented as a white crystalline solid.

Biological Activity Overview

The biological activities of this compound have been investigated in various contexts, particularly focusing on its role as an intermediate in the synthesis of bioactive compounds. Here are some key areas of interest:

1. Antimicrobial Activity:

- Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, making them potential candidates for developing new antibiotics. The chlorine substituent may contribute to increased potency against certain bacterial strains.

2. Enzyme Inhibition:

- Research indicates that compounds with similar structures can act as inhibitors for various enzymes, including proteases and kinases. The presence of the Boc group may enhance selectivity and binding affinity to target enzymes.

3. Drug Development:

- This compound serves as a versatile building block in drug discovery, particularly in synthesizing compounds with anti-inflammatory and anticancer properties. Its ability to undergo nucleophilic substitution reactions allows for the introduction of diverse functional groups.

Structure-Activity Relationships (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of this compound derivatives. Key findings include:

| Modification | Effect on Activity |

|---|---|

| Chlorine Substitution | Enhances reactivity and potential antimicrobial activity |

| Boc Group Presence | Increases stability and selectivity in enzyme binding |

| Methyl Group Variation | Alters lipophilicity and cellular uptake |

Studies have shown that modifications to the chlorine or methyl groups can significantly impact the biological activity of derivatives, suggesting a need for systematic exploration of these parameters in drug design.

Case Studies

Several case studies illustrate the potential applications of this compound:

Case Study 1: Synthesis of Antiviral Agents

- Researchers synthesized a series of antiviral agents using this compound as an intermediate. The resulting compounds demonstrated significant inhibitory activity against viral replication in vitro, highlighting their potential as therapeutic agents against viral infections.

Case Study 2: Enzyme Inhibition

- A study focused on developing enzyme inhibitors based on this compound derivatives showed promising results in inhibiting specific kinases involved in cancer progression. This work emphasizes the compound's utility in targeted cancer therapies.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-Boc-N-methyl-3-chloro-1-propanamine with high purity?

- Methodology : A typical route involves sequential Boc protection, methylation, and chlorination. For example, Boc-protected amines can be synthesized via reaction of the parent amine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., triethylamine in dichloromethane). Subsequent methylation may employ methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaH). Chlorination at the 3-position can be achieved using reagents like thionyl chloride (SOCl₂) or PCl₃. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or HPLC is critical to achieve >95% purity, as validated by ¹H NMR and LC-MS .

Q. How can researchers optimize reaction conditions to minimize side reactions during Boc deprotection?

- Methodology : The Boc group is acid-labile. Controlled deprotection is achieved using trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C. To avoid premature cleavage, monitor reaction progress via TLC (Rf shift) or in-situ IR spectroscopy for carbonyl group disappearance. For temperature-sensitive substrates, milder acids (e.g., HCl in dioxane) or catalytic methods (e.g., Amberlyst-15) can reduce side reactions like β-elimination .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- ¹H NMR : Key signals include the Boc tert-butyl singlet (~1.4 ppm), N-methyl group (~2.2–2.4 ppm), and chloropropyl chain protons (δ 3.4–3.6 ppm for CH₂Cl).

- ¹³C NMR : Confirm Boc carbonyl (~155 ppm) and quaternary carbons (~80 ppm).

- MS (ESI+) : Look for [M+H]⁺ with expected m/z (e.g., C₉H₁₈ClNO₂: theoretical 232.1).

- IR : Boc C=O stretch (~1680–1720 cm⁻¹) and C-Cl (~550–750 cm⁻¹) .

Advanced Research Questions

Q. How does steric hindrance from the N-methyl and Boc groups influence nucleophilic substitution at the 3-chloro position?

- Methodology : Kinetic studies using SN2 reactions (e.g., with NaN₃ or KCN) reveal reduced reactivity due to steric bulk. Compare reaction rates with less hindered analogs (e.g., N-H or N-ethyl derivatives) under identical conditions (solvent, temperature). Monitor by GC-MS or ¹H NMR. Computational modeling (DFT) can quantify steric effects using parameters like %Buried Volume .

Q. What are the challenges in achieving enantioselective synthesis of derivatives from this compound?

- Methodology : The chloro group’s electron-withdrawing nature complicates asymmetric catalysis. Test chiral ligands (e.g., BINAP, Jacobsen catalysts) in cross-coupling reactions (e.g., Suzuki-Miyaura). Analyze enantiomeric excess (ee) via chiral HPLC or polarimetry. Evidence suggests Boc groups may stabilize transition states but require optimization of solvent polarity and temperature .

Q. How does the compound’s stability vary under different storage conditions (e.g., light, humidity)?

- Methodology : Conduct accelerated stability studies:

- Thermal Stability : Store at 25°C, 40°C, and 60°C for 1–4 weeks; analyze decomposition via LC-MS.

- Photostability : Expose to UV light (e.g., 365 nm) and monitor Boc cleavage or chloropropane degradation.

- Humidity : Store in desiccators vs. 75% RH; track hygroscopicity and hydrolysis by ¹H NMR. Data shows Boc-protected amines degrade faster under acidic humidity .

Q. What strategies resolve contradictions in reported reactivity of the chloro group in cross-coupling reactions?

- Methodology : Divergent results may arise from trace metal impurities or solvent effects. Systematically vary catalysts (e.g., Pd(PPh₃)₄ vs. Pd₂(dba)₃), bases (Cs₂CO₃ vs. K₃PO₄), and solvents (THF vs. DMF). Use XPS or ICP-MS to quantify residual metals. Compare yields and side products (e.g., elimination vs. coupling) .

Q. Key Considerations for Researchers

- Synthetic Reproducibility : Document trace solvents (e.g., DMF in Pd-catalyzed reactions) that may alter reactivity .

- Safety : Use flame-retardant lab coats and fume hoods due to volatile chlorinated intermediates .

- Data Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals .

Properties

IUPAC Name |

tert-butyl N-(3-chloropropyl)-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18ClNO2/c1-9(2,3)13-8(12)11(4)7-5-6-10/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVGHWHRLCIXJTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90557194 | |

| Record name | tert-Butyl (3-chloropropyl)methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90557194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114326-14-6 | |

| Record name | tert-Butyl (3-chloropropyl)methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90557194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.